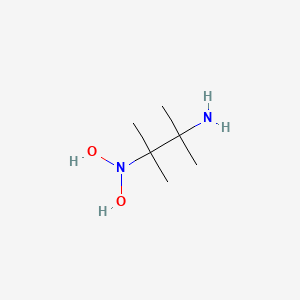
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) is an organic compound with the molecular formula C6H16N2O2. It is known for its unique structure, which includes two hydroxyl groups and two amino groups attached to a butane backbone. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) can be synthesized through several methods. One common route involves the reaction of 2,3-dimethyl-2,3-dinitrobutane with reducing agents to form the desired product. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the successful conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity and function. These interactions can affect various biochemical processes, making the compound useful in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) include:
- 2,3-dimethyl-2,3-dihydroxybutane
- 2,3-dimethyl-2,3-diaminobutane
- 2,3-dimethyl-2,3-dinitrobutane
Uniqueness
What sets N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) apart from these similar compounds is the presence of both hydroxyl and amino groups, which provide unique reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in various synthetic processes.
Eigenschaften
Molekularformel |
C6H16N2O2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
3-N,3-N-dihydroxy-2,3-dimethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2O2/c1-5(2,7)6(3,4)8(9)10/h9-10H,7H2,1-4H3 |
InChI-Schlüssel |
BVLVXLHSQNHWKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)N(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















